molecular formula C14H13NO5S B4942844 N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide

N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide

Cat. No. B4942844
M. Wt: 307.32 g/mol
InChI Key: OQXREQZOGOFYJC-UHFFFAOYSA-N
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Description

N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied in recent years for its potential therapeutic applications. This compound is a derivative of sulfonylurea, which is commonly used in the treatment of diabetes. DASA-58 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Immunomodulation in Cancer Therapy

A study by Wang et al. (2004) revealed that a compound structurally similar to N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide, specifically N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. This compound augmented the response of lymphocytes to tumor cells and enhanced macrophage inhibitory effects on tumor growth. Its immunomodulating effects may be useful in augmenting the immune response to progressively growing tumors (Wang et al., 2004).

Crystal Structure Analysis

The X-ray structure of a complex containing a metabolite similar to N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide, specifically N4-acetylsulfadiazine, was reported by Obaleye et al. (2008). This research provided insights into the molecular structure and potential interactions of similar compounds, which can be crucial in understanding their behavior and applications in various scientific contexts (Obaleye et al., 2008).

Synthesis and Characterization

Ağırtaş and İzgi (2009) explored the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units, related to N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide. This study contributes to the understanding of the synthesis processes and structural properties of similar compounds, which can be relevant in various research and industrial applications (Ağırtaş & İzgi, 2009).

Protection of Crop Plants from Chilling Injury

Tseng and Li (1984) conducted a study on Mefluidide, a compound related to N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide. Their research showed that Mefluidide could protect chilling-sensitive plants like cucumber and corn from chilling injury. This suggests potential agricultural applications for similar compounds in protecting crops from temperature stress (Tseng & Li, 1984).

Restoration of Cytolytic T-Lymphocyte Response

Another study by Wang et al. (1988) focused on the immunorestorative characteristics of N-(4-(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), a compound analogous to N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide. They found that this compound enhanced the cytolytic T-lymphocyte response to leukemia in mice, suggesting its potential use in immunotherapy [(Wang et al., 1988)

properties

IUPAC Name

N-[4-(2,5-dihydroxyphenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-9(16)15-10-2-5-12(6-3-10)21(19,20)14-8-11(17)4-7-13(14)18/h2-8,17-18H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXREQZOGOFYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(2,5-Dihydroxy-benzenesulfonyl)-phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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